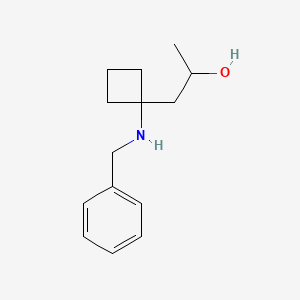
1-(Benzylamino)-1-(2-hydroxypropan-1-yl)cyclobutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Benzylamino)-1-(2-hydroxypropan-1-yl)cyclobutane is an organic compound with a unique structure that includes a cyclobutyl ring, a benzylamino group, and a propanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzylamino)-1-(2-hydroxypropan-1-yl)cyclobutane typically involves the reaction of cyclobutanone with benzylamine, followed by reduction and subsequent functionalization to introduce the propanol group. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and the reactions are usually carried out under inert atmospheres to prevent oxidation.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Benzylamino)-1-(2-hydroxypropan-1-yl)cyclobutane undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form different alcohol derivatives.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium trioxide or potassium permanganate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various alcohols, ketones, and substituted derivatives, depending on the specific reaction conditions.
Aplicaciones Científicas De Investigación
1-(Benzylamino)-1-(2-hydroxypropan-1-yl)cyclobutane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(Benzylamino)-1-(2-hydroxypropan-1-yl)cyclobutane involves its interaction with specific molecular targets and pathways. The benzylamino group can interact with various enzymes and receptors, potentially modulating their activity. The cyclobutyl ring and propanol moiety contribute to the compound’s overall stability and reactivity, influencing its biological effects .
Comparación Con Compuestos Similares
- 1-(Benzylamino)cyclobutanol
- 1-(Benzylamino)cyclobutylmethanol
- 1-(Cyclobutylamino)propanol
Comparison: 1-(Benzylamino)-1-(2-hydroxypropan-1-yl)cyclobutane is unique due to the presence of both a cyclobutyl ring and a propanol group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and stability, making it suitable for specific applications.
Propiedades
Fórmula molecular |
C14H21NO |
|---|---|
Peso molecular |
219.32 g/mol |
Nombre IUPAC |
1-[1-(benzylamino)cyclobutyl]propan-2-ol |
InChI |
InChI=1S/C14H21NO/c1-12(16)10-14(8-5-9-14)15-11-13-6-3-2-4-7-13/h2-4,6-7,12,15-16H,5,8-11H2,1H3 |
Clave InChI |
AHAMTJKGDARWAP-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1(CCC1)NCC2=CC=CC=C2)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
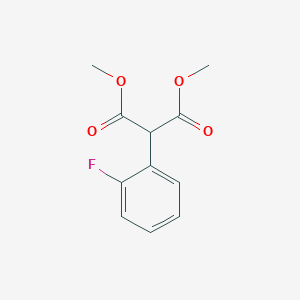
![Methyl 2-[3-(2-fluorophenyl)prop-2-enamido]acetate](/img/structure/B8533844.png)
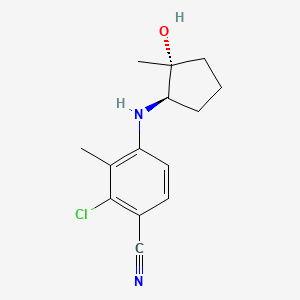
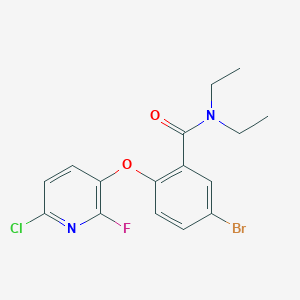
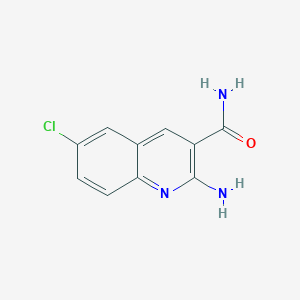
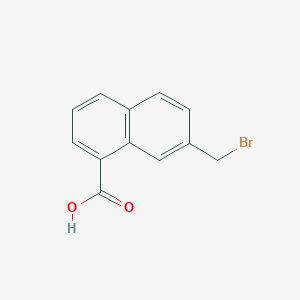
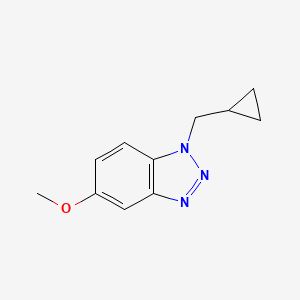

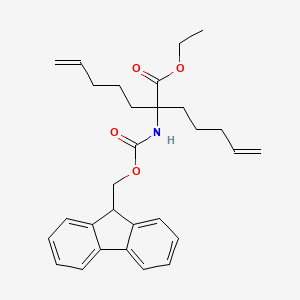
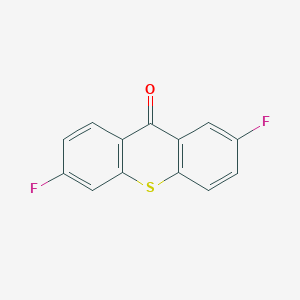
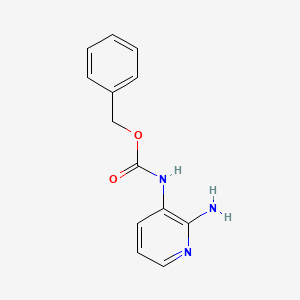

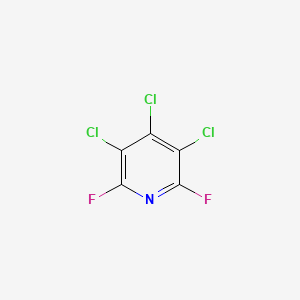
![8-Ethyl-1,4-dioxaspiro[4,4]nonane-7-carboxylic acid](/img/structure/B8533944.png)
